molecular formula C22H26N4O3 B1681862 DGAT-1 inhibitor CAS No. 701232-20-4

DGAT-1 inhibitor

カタログ番号 B1681862
CAS番号: 701232-20-4
分子量: 394.5 g/mol
InChIキー: FUIYMYNYUHVDPT-HDJSIYSDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DGAT-1 (Acyl-CoA:diacylglycerol acyltransferase 1) is an enzyme that plays a crucial role in triglyceride biosynthetic pathways . It interacts with the acyl-CoA binding site of DGAT1 and inhibits triacylglycerol synthesis in cells . DGAT-1 inhibitors are considered potential therapeutic targets for obesity and related metabolic disorders .


Synthesis Analysis

DGAT1 inhibitors are developed through multistep virtual screening methods, including machine learning methods and common feature pharmacophore models . These methods are used to identify novel DGAT1 inhibitors from databases with thousands of compounds . The final hits are then assigned to another research group to complete the follow-up compound synthesis and biologic evaluation .


Molecular Structure Analysis

The 3D chemical structures of the hits from the virtual screening are carefully analyzed by established 3D-QSAR models . The analysis reveals that DGAT1 inhibitors usually have more complex structures, contain more N atoms and aromatic rings, and exhibit higher polarizability and greater molecular size .


Chemical Reactions Analysis

DGAT1 plays a critical role in the terminal step of triglyceride biosynthesis during dietary fat absorption . Inhibition of this process by DGAT1 inhibitors would be a tremendous therapeutic strategy to prevent obesity and its related diseases .


Physical And Chemical Properties Analysis

DGAT-1 inhibitors have a molecular weight of around 420.5 and are soluble in DMSO at 25 mg/mL . They are stored as a powder at -20°C for 3 years or at 4°C for 2 years .

科学的研究の応用

Obesity and Metabolic Disorders Treatment

  • Application Summary : DGAT-1 inhibitors have been studied for their potential in treating obesity and related metabolic disorders . DGAT-1 plays a crucial role in triglyceride biosynthetic pathways, making it an attractive therapeutic target for obesity .
  • Methods of Application : The development of DGAT-1 inhibitors involves multistep virtual screening methods, including machine learning methods and common feature pharmacophore models .
  • Results : DGAT-1 inhibitors have shown potential in the treatment of obesity, hyperlipidemia, and diabetes mellitus .

Cancer Treatment

  • Application Summary : DGAT-1 inhibitors have been explored for their potential in cancer treatment . DGAT-1 and DGAT-2 play roles in regulating tumor cell growth, and their inhibition can induce cell apoptosis and reduction of tumor growth .
  • Methods of Application : The application of DGAT-1 inhibitors in cancer treatment involves the use of these inhibitors in preclinical tumor models .
  • Results : DGAT-1 inhibitors have shown anti-tumor effects in preclinical tumor models and improvement of metabolism in clinical trials .

Antibody Detection

  • Application Summary : Antibodies that detect DGAT-1 can be used in several scientific applications .
  • Methods of Application : These antibodies can be used in various techniques such as Western Blot, Immunohistochemistry, Immunocytochemistry, ELISA, and Flow Cytometry .
  • Results : The use of these antibodies allows for the detection and study of DGAT-1 in various research contexts .

Development of Novel DGAT1 Inhibitors

  • Application Summary : The development of novel DGAT1 inhibitors is an important area of research . DGAT1 plays a crucial role in triglyceride biosynthetic pathways, making it an attractive therapeutic target for obesity .
  • Methods of Application : The development of DGAT1 inhibitors involves multistep virtual screening methods, including machine learning methods and common feature pharmacophore models .
  • Results : Novel DGAT1 inhibitors have been identified from a BioDiversity database with 30,000 compounds .

Gastric Cancer Treatment

  • Application Summary : DGAT1 inhibitors have been explored for their potential in gastric cancer treatment . Elevated expression of DGAT1 in cancer tissue indicated a poor outcome in cancer patients .
  • Methods of Application : The application of DGAT1 inhibitors in gastric cancer treatment involves the use of these inhibitors in gastric cancer cell lines .
  • Results : Administration of DGAT1 inhibitor effectively suppressed functional factors expression and induced cell death in gastric cancer cells .

Lipotoxicity Regulation

  • Application Summary : DGAT1 and DGAT2 play a role in regulating lipotoxicity in tumor cells . The imbalance of synthesis and catabolism of fatty acids in tumor cells leads to the alteration of lipid droplet content in tumor cells .
  • Methods of Application : The application of DGAT1 inhibitors in lipotoxicity regulation involves the use of these inhibitors in tumor cell lines .
  • Results : Administration of DGAT1 inhibitor effectively suppressed functional factors expression and induced cell death in tumor cells .

将来の方向性

DGAT1 inhibitors are considered a potential therapeutic target for treating obesity and related metabolic disorders . Companies like Pfizer and Bristol-Myers Squibb are collaborating to research, develop, and commercialize DGAT1 inhibitors . The future of DGAT1 inhibitors lies in the development of novel chemical scaffolds and the improvement of their therapeutic efficacy .

特性

IUPAC Name

2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-22(2)19(26-18-20(23)24-12-25-21(18)29-22)16-9-7-15(8-10-16)14-5-3-13(4-6-14)11-17(27)28/h7-10,12-14H,3-6,11H2,1-2H3,(H,27,28)(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIYMYNYUHVDPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C4CCC(CC4)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432079
Record name {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DGAT-1 inhibitor

CAS RN

701232-20-4
Record name T-863
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701232204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name T-863
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF68Z8HK6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DGAT-1 inhibitor
Reactant of Route 2
DGAT-1 inhibitor
Reactant of Route 3
DGAT-1 inhibitor
Reactant of Route 4
DGAT-1 inhibitor
Reactant of Route 5
DGAT-1 inhibitor
Reactant of Route 6
DGAT-1 inhibitor

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。